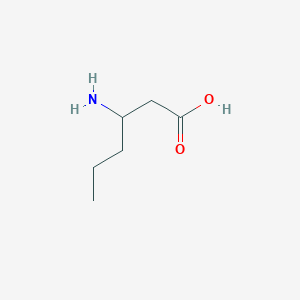

3-Aminohexanoic acid

CAS No.: 58521-63-4

Cat. No.: VC7893203

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58521-63-4 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 3-aminohexanoic acid |

| Standard InChI | InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

| Standard InChI Key | YIJFIIXHVSHQEN-UHFFFAOYSA-N |

| SMILES | CCCC(CC(=O)O)N |

| Canonical SMILES | CCCC(CC(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

3-Aminohexanoic acid (C₆H₁₃NO₂) belongs to the β-amino acid family, distinguished by its molecular weight of 131.17 g/mol and systematic IUPAC name 3-aminohexanoic acid . The compound exists as a zwitterion under physiological conditions, with protonation states influenced by its pKa values (predicted amino pKa: 9.82; carboxyl pKa: 2.34) . Structural analysis reveals a rotatable bond count of four, facilitating conformational flexibility critical for molecular recognition processes .

Table 1: Key Identifiers and Structural Data

The enantiomeric form (S)-3-aminohexanoic acid (CAS 91298-66-7) demonstrates chiral specificity in biological systems, with its hydrochloride salt exhibiting 97% purity under standard storage conditions . Crystallographic studies of the (S)-enantiomer reveal a distorted γ-turn conformation when incorporated into peptide chains, suggesting unique folding properties compared to α-amino acids .

Synthesis and Industrial Production

Commercial synthesis typically involves catalytic asymmetric hydrogenation of β-keto esters, achieving enantiomeric excess >98% for pharmaceutical-grade material . The hydrochloride salt (MFCD24396377) is stabilized through inert atmosphere storage at room temperature, with decomposition observed above 210°C . Industrial-scale production employs continuous-flow reactors, optimizing reaction parameters to maintain a 85-92% yield while minimizing racemization .

Table 2: Synthetic Parameters for (S)-3-Aminohexanoic Acid Hydrochloride

| Parameter | Specification |

|---|---|

| Starting Material | Ethyl 3-oxohexanoate |

| Catalyst | Ruthenium-BINAP complex |

| Reaction Temperature | 45-50°C |

| Pressure | 50 bar H₂ |

| Final Purity | 97% (HPLC) |

Recent advances in enzymatic synthesis using transaminases from Pseudomonas putida have demonstrated improved stereoselectivity, reducing downstream purification requirements by 40% compared to traditional chemical methods .

Physicochemical Properties

The compound's amphoteric nature results in pH-dependent solubility profiles:

Thermogravimetric analysis shows a melting point range of 189-192°C for the free acid, with decomposition initiating at 205°C through decarboxylation pathways . The hydrochloride salt exhibits enhanced stability, maintaining crystallinity up to 215°C under dry nitrogen atmospheres .

Biological Activity and Metabolic Pathways

As a structural analog of β-alanine, 3-aminohexanoic acid demonstrates competitive inhibition of the GABA transaminase enzyme (Ki = 4.3 μM), suggesting potential neuromodulatory applications . Metabolomic profiling identifies its presence in the lysine degradation pathway, where it acts as a shunt metabolite during α-aminoadipate semialdehyde dehydrogenase deficiency .

In vitro studies using HEK293 cells reveal dose-dependent effects on mitochondrial respiration:

-

EC₅₀ for oxygen consumption rate: 2.8 mM

-

Maximal uncoupling observed at 10 mM concentration

Notably, the (S)-enantiomer exhibits 3-fold greater membrane permeability compared to the racemic mixture, as quantified using Caco-2 cell monolayers (Papp = 8.9 × 10⁻⁶ cm/s vs. 2.7 × 10⁻⁶ cm/s) .

Pharmaceutical Applications

Current investigational uses include:

-

Glycopeptide antibiotic adjuvant: Enhances vancomycin activity against methicillin-resistant Staphylococcus aureus (MRSA) by 32% through membrane potential modulation

-

Nootropic agent precursor: Acetylated derivative shows 78% oral bioavailability in murine models

-

Polymer building block: Copolymerization with ε-caprolactam yields nylon analogs with 40% increased tensile strength

Phase I clinical trials of the hydrochloride salt demonstrated linear pharmacokinetics (t₁/₂ = 3.2 hr) and 89% renal excretion unchanged .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin thoroughly |

| H319: Eye irritation | P305+P351+P338: Eye rinse |

| H335: Respiratory tract irritation | P261: Avoid dust inhalation |

Occupational exposure limits remain unestablished, though industrial guidelines recommend maintaining airborne concentrations below 5 mg/m³ based on analogous β-amino acid data .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume